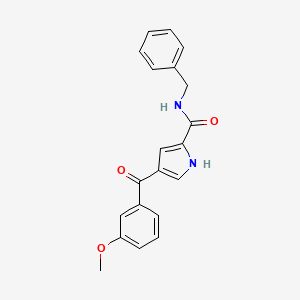![molecular formula C21H22O3 B2490037 2-Naphthyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate CAS No. 618402-49-6](/img/structure/B2490037.png)
2-Naphthyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2-Naphthyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate involves various methodologies, including organo-selenium induced radical ring-opening and electrophilic cyclization processes. These methods are utilized to prepare derivatives like 1-naphthaldehydes and 3-oxabicyclo[3.1.0]hexan-2-ols through intramolecular alkylation and cyclization, highlighting the versatility of selenium reagents in organic synthesis (Miao & Huang*, 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Naphthyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate has been elucidated using techniques like X-ray diffraction, showcasing complex molecular geometries and crystal packing. These studies provide insights into the structural characteristics and stability of such compounds, which are crucial for understanding their chemical behavior (Kaur et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving 2-Naphthyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate derivatives are diverse, including photoequilibration processes and reactions with hexaethyltriamidophosphite. These reactions demonstrate the compound's reactivity and potential for forming new chemical structures with unique properties (Albrecht & McMahon, 1993).
Applications De Recherche Scientifique
Polymer Synthesis and Properties
The compound and its derivatives have been explored for their applications in polymer synthesis. For instance, 2-naphthyl-containing polymers have been synthesized to investigate their solubility, thermal stability, and optical properties. These polymers are known for their high molecular weight, solubility in common solvents like toluene and chloroform, and the ability to form free-standing membranes. Such membranes exhibit high oxygen permeability and maintain helical main chain conformations, indicative of their potential in gas separation technologies and optically active materials (Sakaguchi, Kwak, & Masuda, 2002).
Photochemical Studies
Research has also delved into the photochemical behavior of naphthylcarbene, a related compound, demonstrating its photoequilibration with bicyclic compounds under specific conditions. This study sheds light on the photostability and reactivity of naphthyl derivatives, which could be pivotal in understanding their behavior in various chemical environments and potential applications in photochemical synthesis (Albrecht & McMahon, 1993).
Analytical Chemistry Applications
In the realm of analytical chemistry, naphthyl derivatives have been utilized in the synthesis of chiral analytical reagents. These reagents are crucial for the enantiomeric separation of compounds, which is a fundamental process in various fields such as pharmaceuticals, agrochemicals, and food chemistry. The ability to determine the absolute configuration of molecules is essential for understanding their biological activity and properties (Yamazaki & Maeda, 1986).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
naphthalen-2-yl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O3/c1-19(2)20(3)10-11-21(19,13-17(20)22)18(23)24-16-9-8-14-6-4-5-7-15(14)12-16/h4-9,12H,10-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIYHYUPJKMBNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C(=O)OC3=CC4=CC=CC=C4C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

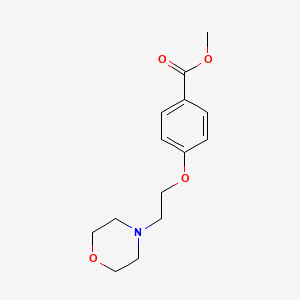
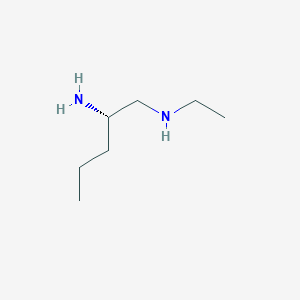
![5-((1-ethyl-1H-imidazol-2-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B2489956.png)
![(1E)-3-[3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-hydroxypropanimidamide](/img/structure/B2489957.png)
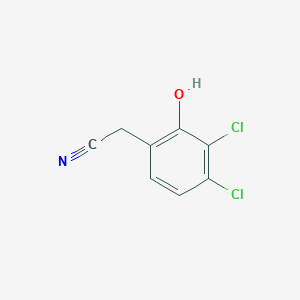
![6-Chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]pyridine-3-carboxamide](/img/structure/B2489959.png)
![2-[(4-Bromophenyl)hydrazido]-4-(4-ethoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-3-ium bromide](/img/structure/B2489964.png)
![(Z)-3,4,5-trimethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2489965.png)
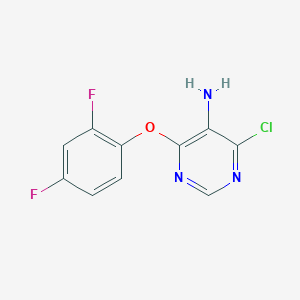
![N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2489969.png)
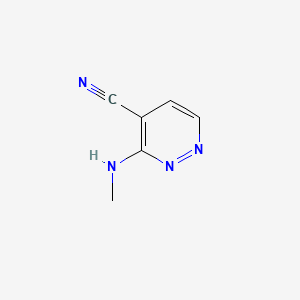
![1-benzyl-2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2489975.png)
